4-(Oxan-2-YL)butanal is an organic compound characterized by its unique structure, which combines a butanal group with an oxane ring. The compound has the molecular formula CHO and a molecular weight of 156.22 g/mol. It is classified as an aldehyde due to the presence of the carbonyl group (C=O) at the end of its carbon chain, and it features a cyclic ether structure from the oxane component. This compound is primarily used as an intermediate in organic synthesis and has potential applications in various scientific fields, including chemistry, biology, and medicine.
The synthesis of 4-(Oxan-2-YL)butanal can be achieved through several methods, with one common approach being the reaction of butanal with oxane under acidic conditions. Typically, a catalyst such as sulfuric acid is employed to facilitate the formation of the oxane ring during this reaction.
In industrial settings, large-scale chemical reactors are utilized for the production of 4-(Oxan-2-YL)butanal. The process involves continuously feeding butanal and oxane into the reactor, where they react under controlled temperature and pressure conditions. The resulting product is then purified through distillation and other separation techniques to achieve high purity levels.
The molecular structure of 4-(Oxan-2-YL)butanal can be represented by its canonical SMILES notation: C1CCOC(C1)CCCC=O
. The compound consists of a butanal moiety (a straight-chain aldehyde) attached to an oxane ring (a six-membered cyclic ether).
4-(Oxan-2-YL)butanal is capable of undergoing various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(Oxan-2-YL)butanal involves its interaction with various molecular targets. As a substrate for enzymes, it participates in enzymatic reactions that lead to the formation of different products depending on the specific reaction conditions employed. This versatility allows it to play significant roles in biochemical pathways and synthetic processes.
The physical properties of 4-(Oxan-2-YL)butanal include:
Key chemical properties include:
The compound's reactivity allows it to participate in diverse chemical transformations, making it valuable for synthetic applications in organic chemistry.
4-(Oxan-2-YL)butanal has several applications across various scientific fields:
4-(Oxan-2-yl)butanal represents a strategically engineered hybrid molecule that integrates a tetrahydropyran (oxane) ring with a butanal chain. This architecture positions it within the broader class of oxygen-containing heterocyclic aldehydes, which have garnered significant attention in medicinal chemistry due to their dual functionality: the cyclic ether moiety enhances solubility and metabolic stability, while the aldehyde group serves as a versatile synthetic handle for derivatization. The compound's molecular framework (C₉H₁₆O₂) enables unique three-dimensional interactions with biological targets, making it a valuable scaffold in rational drug design [1] [3]. Its emergence reflects a paradigm shift toward leveraging saturated oxygen heterocycles to address pharmacokinetic limitations of conventional drug candidates, particularly concerning membrane permeability and bioavailability [6].
Systematic Nomenclature and RepresentationThe compound’s IUPAC designation, 4-(Oxan-2-yl)butanal, systematically describes its core structure: a butanal chain substituted at the C4 position by a tetrahydropyran (oxane) ring. Alternative nomenclature includes:
The tetrahydropyran ring adopts a chair conformation, with the butanal chain typically equatorial, minimizing steric strain. This conformation positions the aldehyde group for optimal nucleophilic attack, facilitating reactions like reductive amination or aldol condensation [1].
Key Structural Features and Physicochemical Properties
Table 1: Nomenclature and Structural Data for 4-(Oxan-2-yl)butanal
Nomenclature System | Designation | Structural Identifier |
---|---|---|
IUPAC | 4-(Oxan-2-yl)butanal | CAS: 175088-35-0 |
Substitutive | 4-(THP-2-yl)butyraldehyde | PubChem CID: 175088350 |
Functional Class | 2-Tetrahydropyranylbutanal | SMILES: O=CCCC1CCCCO1 |
Synthetic VersatilityThe aldehyde functionality enables diverse transformations:
This reactivity profile underpins its utility as a molecular building block for complex heterocyclic architectures, such as spiroketals or fused polyethers, prevalent in natural products [4] [6].
Early Applications: Natural Product-Inspired DesignTetrahydropyran (THP) rings are ubiquitous in bioactive natural products (e.g., bryostatins, phorboxazoles), where they confer metabolic stability and membrane permeability. Early pharmacological interest in THP-butanal hybrids emerged from efforts to mimic these properties synthetically. Key milestones include:
Table 2: Key Developments in Tetrahydropyran-Containing Pharmacophores
Era | Therapeutic Class | Example Compound | Role of THP/Butanal Hybrid |
---|---|---|---|
1980s | β-Lactam Antibiotics | Cefuroxime | Acid stability enhancement |
2000s | Immunosuppressants | Tacrolimus derivatives | Solubility optimization |
2010–Present | Anticancer Agents | 5-FU-oxadiazole-THP hybrids | Bioavailability enhancement |
2020s | Anti-TB Agents | CADD-designed inhibitors | Target specificity via aldehyde grafting |
Modern Scaffold Optimization in Drug Design4-(Oxan-2-yl)butanal’s aldehyde group enables precise structural diversification:
Recent studies demonstrate that 5-fluorouracil linked to THP-butanal hybrids exhibit 2–5× enhanced potency against breast (MCF-7) and lung (A549) cancer cell lines compared to parent drugs, attributed to improved cellular uptake and prolonged residence time [2].
Table 3: Impact of THP-Butanal Hybridization on Bioactive Scaffolds
Parent Scaffold | Hybrid Derivative | Biological Activity Enhancement | Mechanistic Basis |
---|---|---|---|
5-Fluorouracil | Oxadiazole-THP-butanal | IC₅₀ reduction (MCF-7: 12 μM → 2.5 μM) | Improved thymidylate synthase inhibition |
Vancomycin | THP-grafted glycopeptides | MRSA MIC reduction (64 μg/mL → 8 μg/mL) | Enhanced membrane penetration |
Linezolid | THP-aldimine analogs | Oral bioavailability increase (85% → 98%) | Reduced P-gp efflux |
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 14680-51-4